GT1c vs. GT3, GM2, GM3, GT2, GT1a: Differential Glycolipid Array Binding to Vibrio vulnificus Hemolysin (VVH)
In a defined glycolipid array probed with VVH, GT1c showed positive binding (signal-to-noise ratio S/N > 3.0), with binding affinity ranked fourth among five reactive gangliosides in the order GM1a > FucGM1 >> GD1a > GT1c > GD1b. In contrast, GT3, GM2, GM3, GT2, GT1a, GM1b, Gg4Cer, and Gg3Cer failed to show specific binding (S/N < 3.0). This binary discrimination demonstrates that GT1c possesses a necessary structural motif (Galβ1-3GalNAc as a minimum common core) absent from GT3 and GT2, which are also c-series gangliosides but lack the full gangliotetraosyl backbone [1].
| Evidence Dimension | Glycolipid array binding to VVH (S/N ratio threshold > 3.0) |
|---|---|
| Target Compound Data | GT1c: S/N > 3.0; binding rank 4/5 among reactive gangliosides |
| Comparator Or Baseline | GT3: S/N < 3.0 (no binding); GT2: S/N < 3.0 (no binding); GM2: S/N < 3.0 (no binding); GM3: S/N < 3.0 (no binding); GT1a: S/N < 3.0 (no binding) |
| Quantified Difference | Positive vs. negative binding discrimination at S/N=3.0 threshold |
| Conditions | Glycolipid array on glass chip; VVH detection by streptoavidin-Cy5; positive binding defined as S/N > 3.0 |
Why This Matters
This binary binding data allows researchers to select GT1c, rather than GT3 or GT2, for functional studies of VVH-receptor interactions where the full gangliotetraosyl backbone is essential.
- [1] Kim YR et al. Vibrio vulnificus hemolysin associates with gangliosides. BMC Microbiology. 2020;20:69. View Source
